

Establishing a Reference Standard for 2-Ethylphenyl Acetate: A Comparative Guide

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Compound of Interest

Compound Name: 2-Ethylphenyl Acetate

Cat. No.: B1277458

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for **2-Ethylphenyl Acetate**. It includes a comparative analysis of this compound with its common alternatives, detailed experimental protocols for its characterization, and visual workflows to guide the process. The information presented is intended to support quality control, analytical method development, and research applications where a well-characterized standard is essential.

Comparative Analysis of 2-Ethylphenyl Acetate and Alternatives

2-Ethylphenyl Acetate is an aromatic ester valued for its unique sensory properties. In the flavor and fragrance industry, it is often compared with other phenyl acetates, primarily methyl phenyl acetate and phenethyl acetate. The selection of a particular ester is dictated by the desired nuance in the final product's sensory profile.

Table 1: Physicochemical and Sensory Properties of **2-Ethylphenyl Acetate** and Alternatives

Property	2-Ethylphenyl Acetate	Methyl Phenyl Acetate	Phenethyl Acetate
Chemical Formula	C ₁₀ H ₁₂ O ₂ [1]	C ₉ H ₁₀ O ₂	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol [1]	150.17 g/mol	164.20 g/mol
CAS Number	3056-59-5[1]	101-41-7	103-45-7
Odor Profile	Sweet, floral, honey, with fruity and cocoa notes[2]	Strong, sweet, honey-like, penetrating	Floral (rose), honey, fruity (raspberry)
Purity (Typical)	>98%	>99%	>98%
Boiling Point	229 °C[2]	218 °C	232 °C
Primary Application	Flavor and Fragrance[3]	Flavor and Fragrance	Flavor and Fragrance

Experimental Protocols for Characterization

To establish **2-Ethylphenyl Acetate** as a reference standard, a thorough characterization using validated analytical methods is necessary. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are provided as a starting point and should be validated for the specific instrumentation and application.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Quantification

This method is suitable for determining the purity of **2-Ethylphenyl Acetate** and quantifying it in various matrices. The protocol is adapted from validated methods for similar compounds[4][5].

Sample Preparation:

- **Standard Solution:** Accurately weigh approximately 100 mg of **2-Ethylphenyl Acetate** into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g.,

ethanol or ethyl acetate). This yields a stock solution of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution.

- **Sample Solution:** Prepare the sample in the same solvent as the standard solution to a concentration within the calibration range.
- **Internal Standard (Optional):** For improved accuracy, an internal standard (e.g., a non-interfering, structurally similar compound) can be added to both standard and sample solutions at a fixed concentration.

GC-FID Parameters:

Parameter	Value
Instrument	Agilent GC/FID 7890 or equivalent[4]
Column	HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[4]
Inlet Temperature	270 °C[4]
Injection Volume	1 µL
Injection Mode	Split (e.g., 50:1)[4]
Carrier Gas	Hydrogen or Helium at a constant flow of 1.0 mL/min[4]
Oven Program	Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C[4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for assessing the purity of **2-Ethylphenyl Acetate** and detecting non-volatile impurities. The protocol is based on general principles for the HPLC analysis of aromatic esters[6][7][8][9][10].

Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **2-Ethylphenyl Acetate** at approximately 1 mg/mL in the mobile phase.
- **Sample Solution:** Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

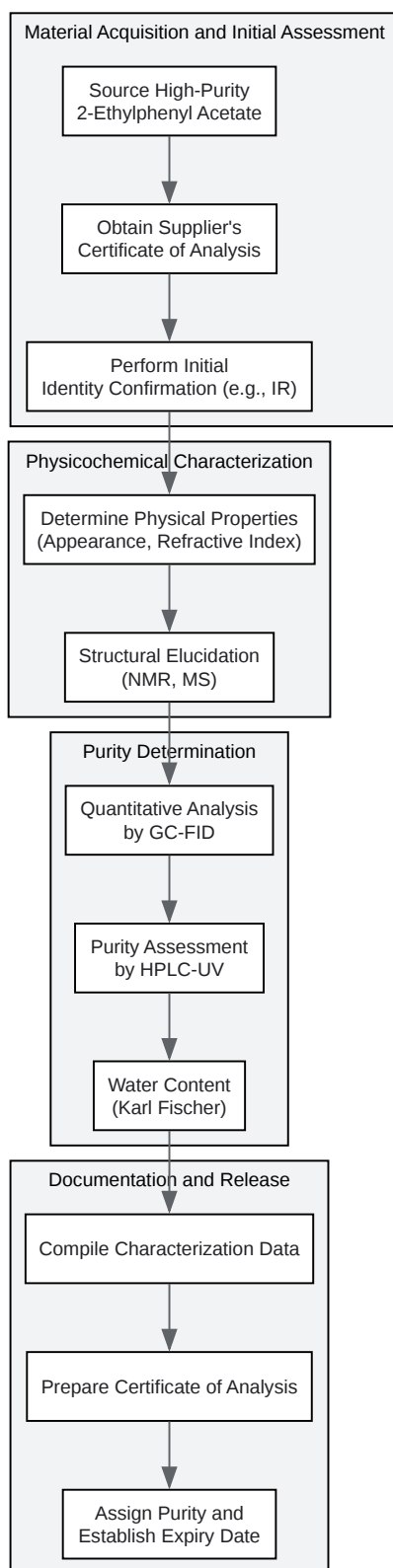
HPLC-UV Parameters:

Parameter	Value
Instrument	HPLC system with UV detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase	Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

Visualizing Workflows and Relationships

Workflow for Establishing a Reference Standard

The following diagram outlines the key steps in establishing a characterized reference standard for **2-Ethylphenyl Acetate**.

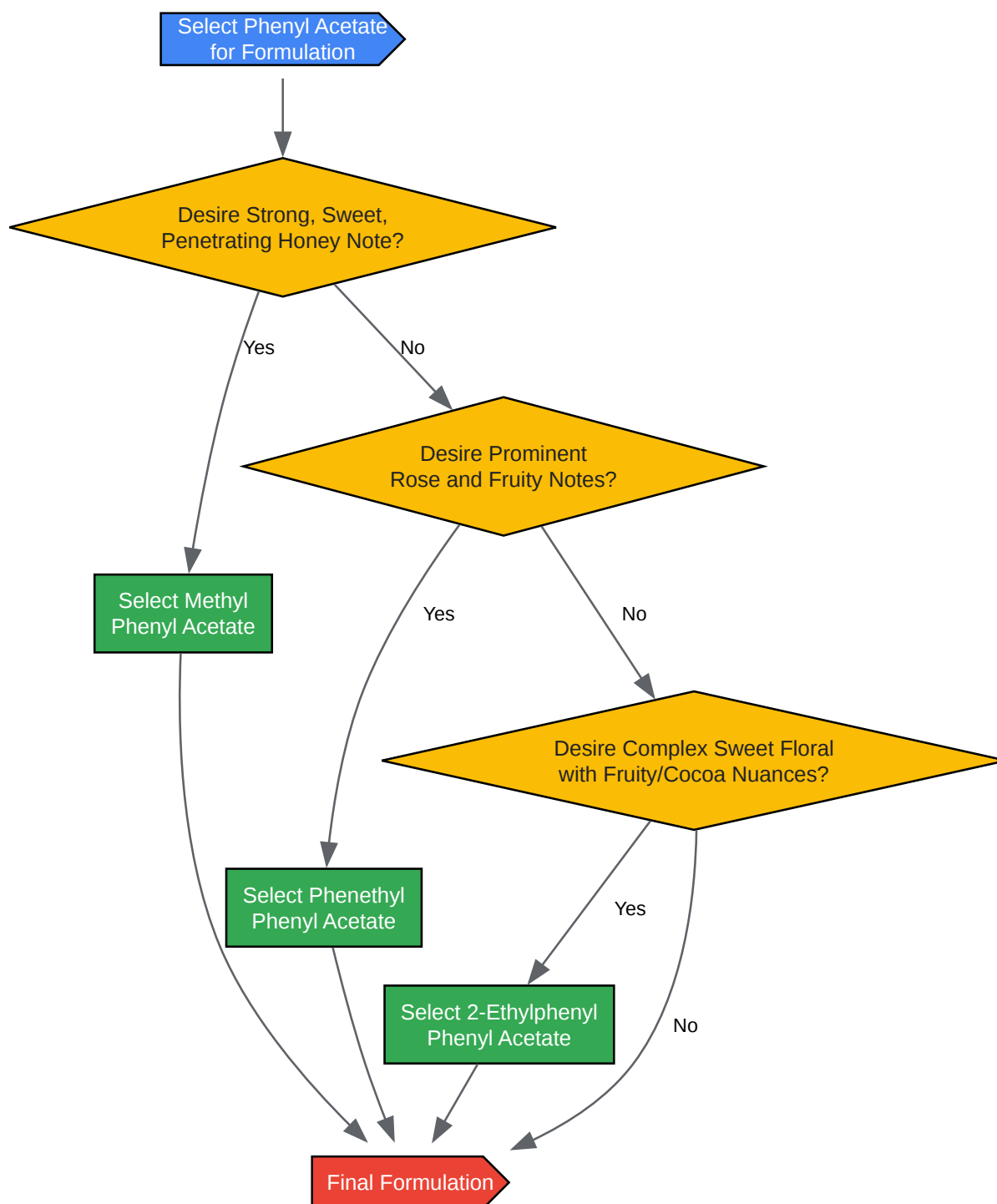


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Workflow for Reference Standard Establishment.

Logical Comparison of Phenyl Acetate Esters

This diagram illustrates the decision-making process for selecting a phenyl acetate ester based on desired sensory attributes.



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Sensory-Based Selection of Phenyl Acetates.

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